3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester
Description
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester is a brominated heterocyclic compound featuring an imidazo[4,5-b]pyridine core. The structure includes a carboxylic acid methyl ester group at position 2 and a bromine substituent at position 6 (Figure 1). This compound is synthesized via multi-step reactions involving condensation of 1-methylimidazole-2-carbaldehyde with methyl 5,6-diaminopyridine-2-carboxylate in the presence of FeCl₃·6H₂O, followed by bromination and esterification steps . Its structural confirmation relies on NMR and HR-MS data .
The imidazo[4,5-b]pyridine scaffold is notable for its presence in medicinal and materials chemistry, with derivatives exhibiting diverse biological activities, including mutagenicity and carcinogenicity in related compounds .
Properties
IUPAC Name |
methyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-11-5-2-4(9)3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQVDKYOFQZHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161069 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252572-34-1 | |
| Record name | 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1252572-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with bromoacetic acid, followed by esterification with methanol . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₉H₇BrN₃O₂.
Key Observations:
Positional Isomerism (6-Br vs. 7-Br):
- The 6-bromo derivative (target compound) exhibits distinct electronic effects compared to the 7-bromo analogue (CAS 1207174-85-3). Bromine at position 6 may enhance electrophilicity at adjacent positions, influencing reactivity in cross-coupling reactions .
Functional Group Variations (Ester vs. Acid):
- The methyl ester group in the target compound increases lipophilicity compared to the carboxylic acid analogue (CAS 97640-15-8), improving membrane permeability but reducing aqueous solubility .
Steric Effects (Methyl vs.
Biological Activity
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid, 6-bromo-, methyl ester is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and receptor antagonism activities, while summarizing relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- CAS Number : 97640-15-8
- SMILES : C1=C(C=NC2=C1NC(=N2)C(=O)O)Br
The compound features a bromine atom at the 6th position of the imidazo[4,5-b]pyridine ring and a carboxylic acid group at the 2nd position. Its structure facilitates interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid demonstrate activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against Bacillus cereus and Escherichia coli, with Gram-positive bacteria showing higher sensitivity to these compounds .
Anticancer Activity
Imidazo[4,5-b]pyridine derivatives have been evaluated for their anticancer potential. The structural framework allows these compounds to act as inhibitors of various kinases involved in cancer progression. Notably, some studies have indicated that certain derivatives can inhibit Aurora A kinase, a target in cancer therapy .
Receptor Antagonism
The biological activity of imidazo[4,5-b]pyridine derivatives extends to receptor antagonism. Compounds in this class have been explored for their ability to act as antagonists for receptors such as angiotensin II and platelet activating factor (PAF), which are crucial in cardiovascular and inflammatory responses .
Case Studies
| Study | Findings |
|---|---|
| Cristalli et al. (1995) | Identified antiviral properties in related compounds. |
| Bavetsias et al. (2007) | Demonstrated anticancer activity through kinase inhibition. |
| Bukowski & Kaliszan (1991) | Reported tituberculostatic effects, indicating potential in tuberculosis treatment. |
The mechanism by which 3H-imidazo[4,5-b]pyridine-2-carboxylic acid exerts its biological effects involves binding to specific biomolecules such as DNA and proteins. This interaction can lead to alterations in biomolecular structures and functions, ultimately affecting cellular processes .
Q & A
Q. What are the optimized synthetic routes for 6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate derivatives?
The synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with carbonyl-containing reagents under acidic or basic conditions. Microwave-assisted methods significantly reduce reaction times (e.g., from hours to minutes) and improve yields (~15–20% increase) compared to conventional heating. Phase-transfer catalysis (e.g., tetra-n-butylammonium bromide) in dimethylformamide (DMF) with methyl iodide is effective for introducing methyl esters .
Q. How can X-ray crystallography validate the structural assignment of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the bromine substitution pattern and ester orientation. For example, bond angles and distances (e.g., C–Br bond length ~1.89 Å) and dihedral angles between the imidazo[4,5-b]pyridine core and substituents (e.g., ~41–70°) can resolve positional isomerism. SHELXTL or SHELXL software is commonly used for refinement .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify substituent positions (e.g., bromine deshields adjacent protons, shifting aromatic signals to δ 8.0–8.5 ppm).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
- IR : Carboxylate ester C=O stretches appear at ~1700–1750 cm .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model vibrational frequencies, electrostatic potential surfaces, and HOMO-LUMO gaps. Discrepancies in bond lengths (e.g., DFT-predicted C–Br vs. SC-XRD-measured) may arise from crystal packing effects. Potential energy distribution (PED) analysis of vibrations (e.g., C=O stretching at 1715 cm) validates experimental IR data .
Q. What strategies mitigate regioselectivity challenges during functionalization (e.g., bromination or methylation)?
Bromination at the 6-position is directed by the electron-withdrawing ester group. Methylation of the imidazole nitrogen (N3) requires controlled stoichiometry (e.g., 1.1 eq methyl iodide) to avoid over-alkylation. Catalytic KCO in DMF at 60°C achieves >90% selectivity for N3-methylation, as confirmed by H NMR coupling patterns .
Q. How can conflicting crystallographic data on π-π stacking interactions be analyzed?
SC-XRD reveals slipped π-π interactions (interplanar distance ~3.5 Å, slippage ~0.8 Å) between imidazo[4,5-b]pyridine cores. Discrepancies in dihedral angles (e.g., 41° vs. 70° for phenyl substituents) may reflect solvent polarity or crystallization kinetics. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) .
Q. What mechanistic insights explain byproduct formation during esterification?
Competing hydrolysis of the methyl ester under basic conditions generates the carboxylic acid derivative. Kinetic studies (e.g., monitoring by TLC or LC-MS) show that excess methyl iodide (2.5 eq) and anhydrous DMF suppress hydrolysis. Isotopic labeling (e.g., CDI) traces methyl group incorporation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
